{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane
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Overview
Description
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of benzyloxy and phenoxy groups attached to a vinyl ether moiety, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane typically involves the reaction of benzyloxy and phenoxy derivatives with vinyl ether and trimethylsilyl chloride under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the vinyl ether and the aromatic groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include benzoic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of {[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The vinyl ether moiety can undergo polymerization, while the benzyloxy and phenoxy groups can engage in electrophilic and nucleophilic substitution reactions. The trimethylsilyl group provides stability and enhances the compound’s reactivity under specific conditions .
Comparison with Similar Compounds
Similar Compounds
{[2-(Benzyloxy)-1-phenoxyvinyl]oxy}(trimethyl)silane): Similar structure but with a vinyl group instead of a vinyl ether.
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(triethyl)silane): Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane is unique due to its combination of benzyloxy and phenoxy groups with a vinyl ether moiety, which provides distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group further enhances its utility in various chemical reactions and applications.
Properties
CAS No. |
154437-70-4 |
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Molecular Formula |
C18H22O3Si |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
trimethyl-(1-phenoxy-2-phenylmethoxyethenoxy)silane |
InChI |
InChI=1S/C18H22O3Si/c1-22(2,3)21-18(20-17-12-8-5-9-13-17)15-19-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
InChI Key |
CVFGZEBIMIPJEK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=COCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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